molecular formula C11H19NO5 B2415076 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid CAS No. 1015939-24-8; 220182-20-7

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Cat. No.: B2415076
CAS No.: 1015939-24-8; 220182-20-7
M. Wt: 245.275
InChI Key: MZOSQXSHAOWJQY-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.275. The purity is usually 95%.
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Properties

CAS No.

1015939-24-8; 220182-20-7

Molecular Formula

C11H19NO5

Molecular Weight

245.275

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)

InChI Key

MZOSQXSHAOWJQY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask, tetrahydrofuran (1.01 mL) was added to 1-tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate (0.079 g, 0.303 mmol). A solution of lithium hydroxide (0.0254 g, 0.607 mmol) in water (0.505 mL) was added to the reaction. The reaction was allowed to stir at room temperature for 4 hrs. Using 1N hydrochloric acid, the reaction was neutralized to pH 6 and was concentrated in vacuo. The crude product was purified using prep LC/MS. LC-MS: 190.1 [M−t-butyl]. LC/MS RT=2.58 min.
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
0.079 g
Type
reactant
Reaction Step One
Quantity
0.0254 g
Type
reactant
Reaction Step Two
Name
Quantity
0.505 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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